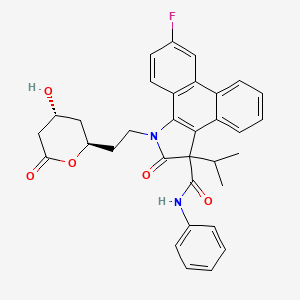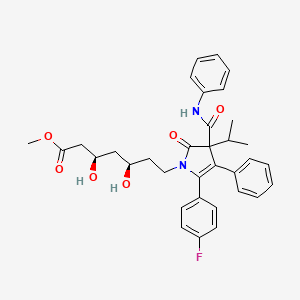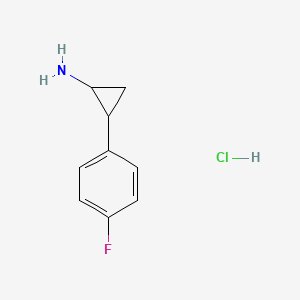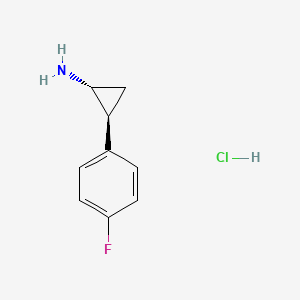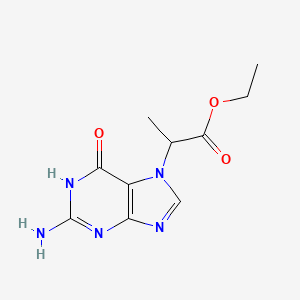
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Overview
Description
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of nucleotides, the building blocks of DNA and RNA. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate, also known as 2-Amino-1,6-dihydro-alpha-methyl-6-oxo-7H-purine-7-acetic Acid Ethyl Ester, primarily targets the DNA synthesis of viruses . It is an impurity standard of Aciclovir , a well-known antiviral medication.
Mode of Action
The compound acts by inhibiting the production of the virus’s DNA . It interferes with the replication process of the virus, thereby preventing the virus from multiplying and spreading.
Biochemical Pathways
The compound affects the DNA synthesis pathway of the virus. By inhibiting the production of viral DNA, it disrupts the replication of the virus. This leads to a decrease in the number of viruses and helps control the infection .
Pharmacokinetics
It is known that the compound is an impurity standard of aciclovir , which is well-absorbed in the body and has good bioavailability .
Result of Action
The result of the compound’s action is a reduction in the number of viruses in the body. By inhibiting the production of viral DNA, the compound prevents the virus from replicating. This helps control the infection and reduces the symptoms of the viral disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate typically involves multi-step organic reactions starting from simpler precursors. One common method includes the alkylation of a purine derivative with an appropriate ester, followed by amination and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors could also be explored to enhance the production rate and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


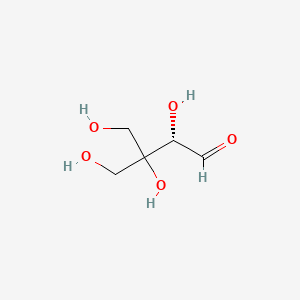
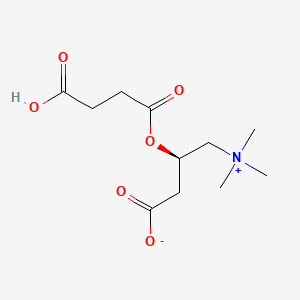
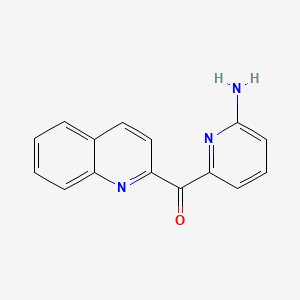
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
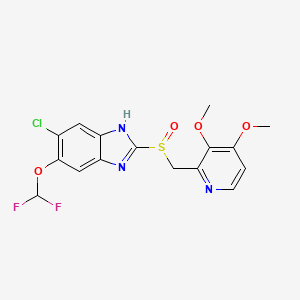
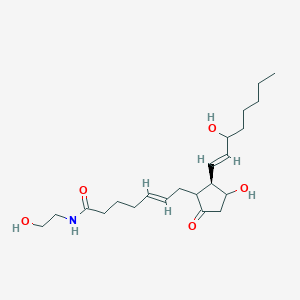
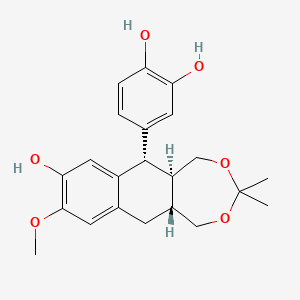
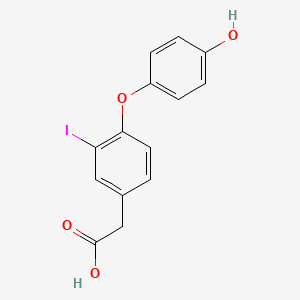
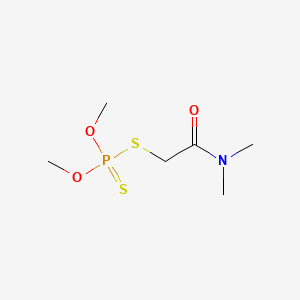
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
